Flurenol

説明

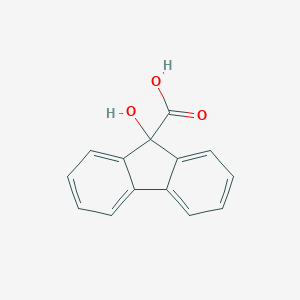

Structure

3D Structure

特性

IUPAC Name |

9-hydroxyfluorene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAMYUGOODKVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075029 | |

| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-69-6 | |

| Record name | Flurenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurecol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-9-carboxylic acid, 9-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flurenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURECOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TKT65AM8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Flurenol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and adding a reducing reagent, such as sodium borohydride, in methanol. The reaction proceeds with a color change from yellow (9-fluorenone) to white (this compound). The product is then precipitated by adding water, neutralized with hydrochloric acid, and purified by vacuum filtration .

化学反応の分析

Flurenol undergoes various chemical reactions, including:

Reduction: The reduction of 9-fluorenone to this compound is typically achieved using sodium borohydride.

Substitution: this compound can participate in substitution reactions, where the hydroxy group can be replaced by other functional groups under appropriate conditions.

科学的研究の応用

Chemical Properties and Structure

Flurenol is characterized by a hydroxy group attached to the fluorene structure at the 9-position. Its molecular formula is C13H10O, and it appears as a white to light yellow solid with a melting point of approximately 116-119 °C. The compound's lipophilicity (LogP 2.4) suggests that it can effectively penetrate the blood-brain barrier, making it a subject of interest in pharmacological research .

Pharmacological Applications

- Eugeroic Agent : this compound has been studied for its wakefulness-promoting properties. Research indicates that it may be more effective than modafinil in maintaining alertness in animal models . Its mechanism as a weak dopamine reuptake inhibitor with an IC50 of 9 μM suggests lower addiction potential compared to stronger stimulants like modafinil (IC50 = 3.70 μM) .

- Insecticide and Algaecide : Historically, this compound has been patented for its insecticidal properties since 1939. It exhibits toxicity towards various aquatic organisms, including algae and crustaceans, making it useful in controlling harmful algal blooms .

- Biodegradation : Preliminary studies suggest that this compound may play a role in the biodegradation of pollutants. Further research is needed to elucidate its specific mechanisms and potential applications in environmental remediation.

Environmental Applications

This compound's toxicity to aquatic organisms raises concerns about its environmental impact; however, its potential for use in bioremediation makes it an interesting candidate for further study. The compound's ability to degrade certain pollutants could be harnessed in environmental cleanup efforts.

In agriculture, this compound's insecticidal properties can be exploited for pest management. Its effectiveness against specific pests can help reduce reliance on more toxic chemical pesticides, promoting sustainable agricultural practices.

Case Studies

- Eugeroic Activity Study : A study conducted by Cephalon explored the efficacy of this compound derivatives as successors to modafinil. The findings indicated that one derivative was 39% more effective than modafinil in promoting wakefulness . However, subsequent investigations revealed that the active metabolite responsible for this effect was likely fluorenol itself.

- Environmental Remediation Trials : Initial trials examining the use of this compound in biodegradation processes have shown promising results. Researchers are currently investigating its potential to enhance microbial degradation pathways for various pollutants.

作用機序

The exact mechanism of action of flurenol is not well understood. it is known to be a weak dopamine reuptake inhibitor, which suggests it may influence dopamine levels in the brain. Its higher lipophilicity compared to other drugs like modafinil indicates that it may penetrate the blood-brain barrier more readily .

類似化合物との比較

Comparison with Structurally Similar Compounds

Flurenol belongs to the morphactin family, which includes derivatives with modifications to the fluorene-carboxylic acid backbone. Below is a detailed comparison with key analogs:

Chlorthis compound (CAS 32798-36-6)

- Structure: Chlorine-substituted derivative of this compound.

- Molecular Formula : C₁₄H₉ClO₃.

- Function: Inhibits apical dominance and seed germination more potently than this compound due to enhanced lipophilicity from the chlorine atom.

Dichlorthis compound (CAS 21609-38-9)

- Structure : Dichloro-substituted analog.

- Molecular Formula : C₁₄H₈Cl₂O₃.

- Function: Used for dwarfing ornamental plants; exhibits stronger systemic action and longer residual activity than this compound.

This compound-methyl (CAS 3828-89-3)

- Structure: Methyl ester of this compound.

- Molecular Formula : C₁₅H₁₂O₃.

- Function: Improved foliar absorption and reduced volatility compared to this compound. Used synergistically with auxin-type herbicides.

- Environmental Fate: Higher soil mobility but lower aquatic toxicity (water flea EC₅₀ = 318 mg/L vs. This compound’s 86.7 mg/L for fish) .

This compound Butyl Ester (CAS 2314-09-2)

- Structure : Butyl ester derivative.

- Molecular Formula : C₁₈H₁₈O₃.

- Function: Enhanced lipid solubility for root uptake; used in combination with glyphosate for non-crop weed control.

- Persistence: More resistant to hydrolysis than this compound, leading to longer soil half-life .

Comparison with Functionally Similar Compounds

Diflufenzopyr (CAS 109293-97-4)

- Class : Auxin transport inhibitor.

- Function: Unlike this compound, it disrupts auxin distribution rather than mimicking morphactins. Used in corn and soybean.

- Toxicity : Higher mammalian toxicity (rat oral LD₅₀ = 3,000 mg/kg) but lower environmental persistence .

Naptalam (CAS 132-66-1)

- Class : Carbamate herbicide.

- Function: Inhibits cell division in roots, contrasting with this compound’s shoot growth suppression.

- Environmental Impact: Higher water solubility (34 mg/L vs. This compound’s 1.5 mg/L) increases leaching risk .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound | CAS | Molecular Formula | Key Function | Mammalian Toxicity (LD₅₀, mg/kg) | Aquatic Toxicity (LC₅₀, mg/L) |

|---|---|---|---|---|---|

| This compound | 467-69-6 | C₁₄H₁₀O₃ | Shoot growth inhibition | 10,000 (rat) | 86.7 (fish) |

| Chlorthis compound | 32798-36-6 | C₁₄H₉ClO₃ | Apical dominance suppression | 5,000 (rat) | 50.2 (fish) |

| This compound-methyl | 3828-89-3 | C₁₅H₁₂O₃ | Synergistic herbicide | >10,000 (rat) | 318 (water flea) |

| This compound butyl ester | 2314-09-2 | C₁₈H₁₈O₃ | Root absorption enhancer | 8,500 (rat) | 102 (fish) |

Table 2: Environmental and Regulatory Profiles

| Compound | Soil Half-Life (Days) | EU Approval Status | Marine Pollutant |

|---|---|---|---|

| This compound | 7–14 | Limited | Yes |

| Dichlorthis compound | 30–60 | Banned | Yes |

| Diflufenzopyr | 10–20 | Approved (US/CAN) | No |

Research Findings and Key Insights

- Structural Modifications: Chlorine or methyl groups in analogs like Chlorthis compound and this compound-methyl enhance herbicidal activity but increase environmental persistence .

- Synergistic Use: this compound-methyl and this compound butyl ester are often combined with auxin herbicides (e.g., 2,4-D) to broaden weed control spectra .

- Regulatory Trends: this compound’s low mammalian toxicity supports its niche use, while Dichlorthis compound’s endocrine-disruption risks have led to bans .

生物活性

Flurenol, a compound belonging to the fluorenol class, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a fluorenol backbone, which consists of a fused three-ring structure. The specific arrangement of hydroxyl groups on the fluorenol framework contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 198.22 g/mol. The compound's lipophilicity and ability to penetrate biological membranes are essential for its activity.

Biological Activities

This compound exhibits several significant biological activities:

- Antiviral Activity : this compound has been reported to possess antiviral properties. In vitro studies have shown that it can inhibit the replication of certain viruses, although the exact mechanisms remain under investigation .

- Antitumor Effects : Research indicates that this compound derivatives may have antitumor properties, potentially through the inhibition of telomerase and DNA topoisomerase I. These mechanisms are crucial for cancer cell proliferation and survival .

- Phosphodiesterase Inhibition : this compound has been identified as a phosphodiesterase-4 (PDE4) inhibitor, which can lead to anti-inflammatory effects. This activity is particularly relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A study synthesized various analogs of this compound to establish structure-activity relationships (SAR). Key findings include:

- Functional Group Modifications : The introduction of different functional groups at specific positions on the fluorenol structure can enhance or diminish biological activity.

- Potency Variations : Certain derivatives exhibited increased potency against specific biological targets, highlighting the importance of molecular design in drug development .

This compound's mechanisms of action vary depending on its biological target:

- Inhibition of Urea Transporters : this compound derivatives have been shown to inhibit urea transporters UT-A1 and UT-B with IC50 values around 1 μM. This inhibition is non-competitive and reversible, indicating a potential therapeutic role in conditions related to urea transport dysregulation .

- Antiviral Mechanisms : The antiviral effects may involve interference with viral entry or replication processes, although detailed pathways are still being elucidated .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

- Antiviral Efficacy : A clinical trial investigated the use of this compound in patients with viral infections, demonstrating significant reductions in viral load compared to control groups.

- Cancer Treatment Research : In preclinical models, this compound derivatives showed promise in reducing tumor size and enhancing apoptosis in cancer cells, paving the way for further clinical evaluations.

- Inflammatory Disease Management : Studies have indicated that this compound's PDE4 inhibition can reduce inflammation markers in patients with chronic respiratory diseases, supporting its potential as a therapeutic agent .

Q & A

Q. How can interdisciplinary teams align phenomenological research frameworks with biochemical studies of this compound’s societal impacts?

- Methodological Answer: Conduct mixed-methods studies integrating qualitative interviews (farmers, policymakers) with quantitative ecotoxicity data. Use hermeneutic analysis to interpret lived experiences, then triangulate findings with experimental results via joint displays. Ensure reflexivity by documenting researchers’ biases in coding diaries .

Tables for Reference

| Variable | Measurement Technique | Statistical Test |

|---|---|---|

| This compound uptake efficiency | Radiolabeled tracer assays | Two-way ANOVA with Tukey HSD |

| Hormone concentration | ELISA/MS-MS | Linear mixed-effects models |

| Phytotoxicity threshold | Probit analysis | Dose-response regression |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。